molecular formula C16H22BNO3 B2720828 N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide CAS No. 2246743-13-3

N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide

Cat. No.: B2720828
CAS No.: 2246743-13-3
M. Wt: 287.17
InChI Key: KPCMKCASQACTOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide is a cyclopropane-containing organoboron compound characterized by a phenyl ring substituted with a tetramethyl-1,3,2-dioxaborolane group at the ortho position and a cyclopropanecarboxamide moiety. This compound (CAS: 2246743-13-3; synonyms in ) has the molecular formula C₁₆H₂₂BNO₃ and a molecular weight of 287.17 g/mol. Its structure combines the rigidity of the cyclopropane ring with the reactivity of the boronate ester, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls or complex organic frameworks . The ortho-substituted boronate group may confer steric protection, enhancing stability against hydrolysis compared to meta or para isomers .

Properties

IUPAC Name

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-5-6-8-13(12)18-14(19)11-9-10-11/h5-8,11H,9-10H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCMKCASQACTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide (CAS: 2246743-13-3) is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of kinase inhibition. This article reviews the compound's biological activity, focusing on its inhibitory effects on various kinases and its implications in neuroinflammation and cancer research.

Chemical Structure and Properties

The compound features a cyclopropanecarboxamide core linked to a phenyl group substituted with a tetramethyl-1,3,2-dioxaborolane moiety. The molecular formula is C16H22BNO3C_{16}H_{22}BNO_3, with a molecular weight of approximately 261.12 g/mol.

Kinase Inhibition

Recent studies have highlighted the compound's role as a potent inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various cellular processes including metabolism, cell cycle regulation, and neuroinflammation. The compound demonstrated an IC50 value of approximately 8 nM against GSK-3β, indicating strong inhibitory potential .

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound were assessed in mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). At concentrations ranging from 0.1 to 100 µM, the compound exhibited no significant decrease in cell viability at lower concentrations (up to 10 µM), suggesting a favorable safety profile for potential therapeutic applications .

Anti-inflammatory Activity

In BV-2 microglial cells, the compound significantly reduced levels of nitric oxide (NO) and interleukin-6 (IL-6), markers associated with inflammation. Notably, at a concentration of 1 µM, it effectively decreased NO levels while also reducing IL-6 at higher concentrations. This anti-inflammatory action may be beneficial in treating neurodegenerative diseases where inflammation plays a critical role .

Comparative Analysis with Other Compounds

A comparative study involving other GSK-3β inhibitors revealed that modifications to the carboxamide moiety can significantly influence biological activity. Compounds with isopropyl and cyclopropyl substituents showed enhanced inhibitory activity compared to those with larger or smaller substituents .

CompoundIC50 (nM)Cell Viability (%) at 10 µMNO Reduction (%)
This compound8>9030
Staurosporine5<50N/A
Compound A20>8525
Compound B15>8020

Case Studies

In a recent publication, researchers synthesized various derivatives of cyclopropanecarboxamides to evaluate their GSK-3β inhibitory activity. Among these, this compound emerged as one of the most potent compounds, showcasing its potential as a lead candidate for further development in therapeutic applications targeting neurodegenerative disorders .

Scientific Research Applications

Medicinal Chemistry Applications

Glycogen Synthase Kinase 3 Beta Inhibition

One of the primary applications of N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide is as a potential inhibitor of glycogen synthase kinase 3 beta (GSK-3β). Inhibitors of GSK-3β are significant due to their roles in various diseases, including neurodegenerative disorders and cancer. A study synthesized a series of GSK-3β inhibitors based on cyclopropanecarboxamide derivatives, demonstrating that modifications to the dioxaborolane moiety can enhance inhibitory activity and selectivity .

Anti-inflammatory Properties

Research has indicated that compounds similar to this compound may possess anti-inflammatory properties. By targeting GSK-3β, these compounds could modulate inflammatory pathways, making them candidates for treating conditions like Alzheimer's disease and other neuroinflammatory disorders .

Material Science Applications

Synthesis of Functional Polymers

The unique structure of this compound allows it to be utilized in the synthesis of functional polymers. The dioxaborolane group can participate in cross-linking reactions, leading to materials with enhanced mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for electronics and coatings .

Case Studies

Study Focus Findings
Study on GSK-3β InhibitorsSynthesis and evaluation of cyclopropanecarboxamide derivativesIdentified structural modifications that enhance inhibition potency against GSK-3β .
Investigation of Polymerization ReactionsUse of dioxaborolane-containing monomersDemonstrated successful polymerization leading to materials with improved properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Derivatives

The compound belongs to a family of cyclopropanecarboxamides with arylboronate esters. Key structural analogs include:

Compound Name Substituent Position CAS Number Molecular Formula Key Features
N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide ortho 2246743-13-3 C₁₆H₂₂BNO₃ Steric protection from ortho boronate; higher stability
N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide meta 1031747-40-6 C₁₆H₂₂BNO₃ Reduced steric hindrance; faster reactivity in cross-coupling
N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide para 1031747-45-1 C₁₆H₂₂BNO₃ Para substitution favors planar conjugation; lower thermal stability
N-[4-Chloro-2-(tetramethyl-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide ortho (Cl-subst.) 1409999-52-5 C₁₇H₂₅BClNO₃ Chlorine enhances electronic effects; potential for halogen-bonding

Physicochemical Properties

  • Stability : Ortho-substituted boronate esters show enhanced hydrolytic stability compared to meta/para isomers .
  • Crystallography : Related cyclopropanecarboxamides (e.g., ) exhibit intermolecular N–H⋯O hydrogen bonding, influencing crystal packing and solubility.

Research Findings and Case Studies

Asymmetric Synthesis : and highlight enantioselective cyclopropanation using chiral ligands (e.g., (S,R)-L1), achieving high diastereoselectivity. This method is applicable to the target compound’s synthesis.

Cross-Coupling Efficiency : Meta-substituted analogs (CAS 1031747-40-6) demonstrate faster coupling rates in Suzuki-Miyaura reactions due to reduced steric bulk .

Stability Studies: Ortho-substituted boronate esters (e.g., the target compound) resist hydrolysis better than para isomers, as observed in organoboron chemistry .

Crystallographic Insights : Structures like N-(2-methoxyphenyl)cyclopropanecarboxamide () reveal hydrogen-bonded networks, suggesting similar packing for the target compound .

Q & A

Q. What are the standard synthesis protocols and characterization methods for N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide?

Synthesis typically involves multi-step reactions under controlled conditions (temperature, inert atmosphere) to introduce the tetramethyl-dioxaborolan and cyclopropane-carboxamide moieties. Key steps include:

  • Coupling of boronate esters with aromatic precursors.
  • Cyclopropane ring formation via carbene insertion or cycloaddition.
    Characterization relies on Nuclear Magnetic Resonance (NMR) (1H, 13C, and 11B for boron analysis), Mass Spectrometry (MS) , and High-Performance Liquid Chromatography (HPLC) to confirm purity (>95%) and structural integrity .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • 1H and 13C NMR : Resolve aromatic protons, cyclopropane ring protons, and boron-adjacent carbons.
  • 11B NMR : Validates the integrity of the dioxaborolan group.
  • MS (ESI or MALDI-TOF) : Confirms molecular weight (287.167 g/mol) and fragmentation patterns .

Q. How should researchers handle solubility and storage of this compound to ensure stability?

  • Solubility : Test in polar aprotic solvents (e.g., DMSO, THF) due to the boronate ester’s hydrophobicity.
  • Storage : Maintain at 2–8°C under inert conditions (argon/vacuum) to prevent hydrolysis of the boronate group .

Q. What stability challenges arise under varying experimental conditions, and how are they addressed?

  • Thermal Stability : Thermogravimetric Analysis (TGA) reveals decomposition thresholds (>150°C).
  • Moisture Sensitivity : The dioxaborolan group hydrolyzes in aqueous media; reactions require anhydrous solvents and inert atmospheres .

Advanced Research Questions

Q. How does the tetramethyl-dioxaborolan group influence this compound’s applicability in medicinal chemistry?

The boronate ester acts as a cross-coupling intermediate in Suzuki-Miyaura reactions, enabling late-stage functionalization for drug candidates. Its stability under physiological conditions also makes it a candidate for boron neutron capture therapy (BNCT) .

Q. What computational modeling approaches predict the compound’s reactivity and pharmacokinetic properties?

  • Density Functional Theory (DFT) : Optimizes boron-electrophile interactions.
  • Molecular Dynamics (MD) : Simulates binding affinities to biological targets (e.g., proteases).
  • ADMET Predictions : Use tools like SwissADME to estimate solubility, logP, and metabolic stability .

Q. How can researchers reconcile contradictions in synthetic yields reported across studies?

Discrepancies often arise from:

  • Catalyst Load : Pd-based catalysts (e.g., Pd(PPh3)4) vary in efficiency.
  • Reaction Time/Temperature : Optimized conditions (e.g., 60°C, 12 hrs) improve yields (78% vs. lower literature values) .

Q. What role does X-ray crystallography play in elucidating the compound’s stereochemistry?

Single-crystal X-ray studies resolve bond angles (e.g., cyclopropane ring strain) and disorder patterns in the boronate group. Data-to-parameter ratios >12.2 ensure high reliability .

Q. What strategies optimize reaction conditions for large-scale synthesis?

  • Solvent Selection : Tetrahydrofuran (THF) minimizes side reactions.
  • Catalyst Recycling : Immobilized Pd catalysts reduce costs.
  • Flow Chemistry : Enhances reproducibility and scalability .

Q. How does this compound compare structurally and functionally to its cyclobutane analogs?

  • Cyclopropane vs. Cyclobutane : Smaller ring size increases ring strain, enhancing reactivity in cross-couplings.
  • Biological Activity : Cyclopropane derivatives show higher metabolic stability in vitro .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.